N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, also known as IBZ, is a synthetic compound that belongs to the benzimidazole family. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is not fully understood. However, it is believed that its pharmacological properties are due to its ability to interact with specific cellular targets, such as enzymes and receptors. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of certain enzymes involved in cell signaling pathways. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine in laboratory experiments is its broad spectrum of biological activities. This makes it a useful tool for investigating a range of cellular processes and disease states. However, one limitation of using N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine. One area of interest is the development of more efficient synthesis methods for N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine, which could help to facilitate its use in larger-scale studies. Another potential future direction is the investigation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine's potential use in combination therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine involves the condensation of 1-phenyl-1H-benzimidazole-5-amine and indole-3-carbaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine as a yellowish-green solid.
Wissenschaftliche Forschungsanwendungen
N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-2-6-18(7-3-1)26-15-25-21-12-17(10-11-22(21)26)23-13-16-14-24-20-9-5-4-8-19(16)20/h1-15,24H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMYTVSSLLRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)N=CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-N-(1-phenylbenzimidazol-5-yl)methanimine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.